molecular formula C9H14O2 B13807121 5,11-Dioxatricyclo[8.1.0.04,6]undecane CAS No. 87421-71-4

5,11-Dioxatricyclo[8.1.0.04,6]undecane

Cat. No.: B13807121
CAS No.: 87421-71-4
M. Wt: 154.21 g/mol
InChI Key: HLGDWSHQZUFCJF-UHFFFAOYSA-N
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Description

5,11-Dioxatricyclo[81004,6]undecane is a chemical compound with the molecular formula C9H14O2 It is known for its unique tricyclic structure, which includes two oxygen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,11-Dioxatricyclo[8.1.0.04,6]undecane typically involves the cyclization of specific precursors under controlled conditions. One common method includes the use of epoxidation reactions, where an alkene precursor is treated with a peracid to form the epoxide ring. The reaction conditions often require a solvent such as dichloromethane and a catalyst like m-chloroperbenzoic acid (m-CPBA).

Industrial Production Methods

While detailed industrial production methods are not widely documented, the synthesis on a larger scale would likely involve optimization of the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

5,11-Dioxatricyclo[8.1.0.04,6]undecane can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.

    Reduction: Reduction reactions can lead to the opening of the epoxide ring, forming diols.

    Substitution: Nucleophilic substitution reactions can occur at the carbon atoms adjacent to the oxygen atoms.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like hydroxide ions (OH-) or alkoxide ions (RO-) can be used under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can produce diols.

Scientific Research Applications

5,11-Dioxatricyclo[8.1.0.04,6]undecane has several applications in scientific research:

    Chemistry: It is used as a model compound to study the reactivity of tricyclic systems and epoxides.

    Biology: The compound’s derivatives are explored for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to investigate its potential as a pharmaceutical intermediate.

    Industry: It is used in the synthesis of advanced materials and polymers due to its unique structural properties.

Mechanism of Action

The mechanism of action of 5,11-Dioxatricyclo[8.1.0.04,6]undecane involves its interaction with various molecular targets. The epoxide ring can react with nucleophiles, leading to the formation of covalent bonds with biological molecules. This reactivity is exploited in the design of drugs and other bioactive compounds.

Comparison with Similar Compounds

Similar Compounds

    1,2-Epoxycyclohexane: Another epoxide with a simpler structure.

    Tricyclo[5.2.1.02,6]decane: A tricyclic compound with a different ring system.

    Dioxane: A six-membered ring compound with two oxygen atoms.

Uniqueness

5,11-Dioxatricyclo[810

Properties

CAS No.

87421-71-4

Molecular Formula

C9H14O2

Molecular Weight

154.21 g/mol

IUPAC Name

5,11-dioxatricyclo[8.1.0.04,6]undecane

InChI

InChI=1S/C9H14O2/c1-2-6-8(10-6)4-5-9-7(3-1)11-9/h6-9H,1-5H2

InChI Key

HLGDWSHQZUFCJF-UHFFFAOYSA-N

Canonical SMILES

C1CC2C(O2)CCC3C(C1)O3

Origin of Product

United States

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